molecular formula C19H26N8O B2648288 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine CAS No. 2200213-11-0

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine

Cat. No.: B2648288
CAS No.: 2200213-11-0
M. Wt: 382.472
InChI Key: BNLOZUZZYJMNMQ-UHFFFAOYSA-N
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Description

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine is a sophisticated heterocyclic compound designed for preclinical research, particularly in the field of kinase inhibition. Its complex structure, featuring a triazolopyridazine core linked to an azetidine and an isopropyl oxadiazole, is characteristic of scaffolds developed to target ATP-binding sites of specific kinases. Compounds with the triazolopyridazine motif, such as those described in scientific literature, have been investigated as potent and selective inhibitors of kinases like Tropomyosin receptor kinase (Trk) family members , which are critical targets in oncology and pain research. The specific substitution pattern on this molecule suggests its potential for high selectivity. The primary research value of this compound lies in its application as a chemical probe to study kinase-mediated signaling pathways, cancer cell proliferation , and other cellular processes where dysregulated kinase activity plays a role. Its mechanism of action is presumed to be competitive inhibition of ATP binding, thereby preventing kinase autophosphorylation and downstream signal transduction. This product is intended for use in established in vitro biochemical assays or cell-based studies to further elucidate its biological activity and specificity profile. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O/c1-12(2)18-20-17(28-24-18)11-25(3)14-9-26(10-14)16-8-7-15-21-22-19(27(15)23-16)13-5-4-6-13/h7-8,12-14H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLOZUZZYJMNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics and kinase inhibition. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into three main components:

  • Cyclobutyl group : A cyclic structure that may influence the compound's interaction with biological targets.
  • Triazolo-pyridazine moiety : Known for its role in inhibiting various kinases.
  • Oxadiazole and azetidine units : These functional groups may contribute to the overall pharmacological profile.

Antiproliferative Activity

Research has shown that derivatives of triazolo[4,3-b]pyridazines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A related compound 4q demonstrated an IC50 value of 0.008 μM against A549 lung adenocarcinoma cells, indicating potent activity comparable to established drugs like Combretastatin A-4 (CA-4) .

The mechanism of action appears to involve the disruption of microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase .

Kinase Inhibition

Triazolo-pyridazines have been reported as effective inhibitors of tyrosine kinases such as c-Met. These compounds can modulate signaling pathways critical for tumor growth and metastasis . The specific compound may share similar inhibitory properties due to its structural similarities with known kinase inhibitors.

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions that integrate various heterocyclic moieties. Studies have highlighted methods for synthesizing related triazolo-pyridazine derivatives that have shown promising biological activities .

Case Studies

In a study focusing on triazolo-pyridazines:

  • Compounds were screened against several cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). Most compounds exhibited moderate to potent antiproliferative activity .
CompoundCell LineIC50 (μM)
4qA5490.008
4qHT-10800.012
4qSGC-79010.014

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine moieties can act as inhibitors of protein tyrosine kinases (PTKs), which are crucial in the regulation of cell proliferation and survival. The specific compound under discussion has shown promise as a modulator of c-Met signaling pathways, which are often dysregulated in cancerous cells. Inhibiting c-Met can potentially reduce tumor growth and metastasis .

Antimicrobial Properties

The incorporation of oxadiazole derivatives has been linked to enhanced antimicrobial activity. Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal effects. The unique structure of this compound may provide a basis for developing new antibiotics or antifungal agents .

Neurological Applications

Compounds with similar structural features have been explored for their neuroprotective effects. The potential modulation of neurotransmitter systems by this compound could lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of related compounds:

StudyFindings
Kosary et al., 1980Investigated derivatives of triazolo[4,3-b]pyridazine and their anticancer properties, highlighting their ability to inhibit tumor growth in vitro .
Yasuda et al., 2006Reported on the synthesis and characterization of novel triazole derivatives with significant cytotoxic activity against various cancer cell lines .
Akerman et al., 2013Explored the neuroprotective effects of similar compounds, suggesting potential applications in treating neurological disorders .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclobutyl group in the target compound may enhance steric complementarity with BET protein hydrophobic pockets compared to AZD5153’s methoxy group .
  • Azetidine vs.
  • Oxadiazole Contribution : The 3-(propan-2-yl)-1,2,4-oxadiazole substituent may improve solubility compared to simpler alkyl chains in Compounds 9 and 18 .

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